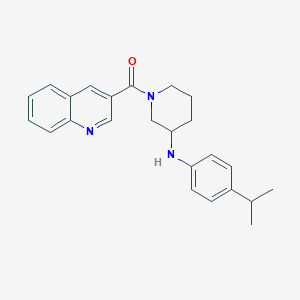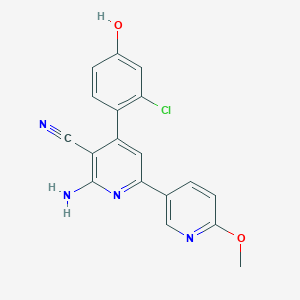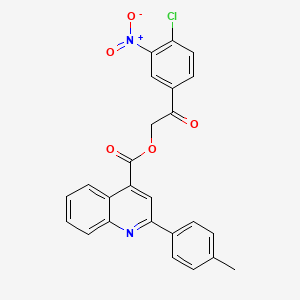
N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as ML277 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine involves the activation of the Kir7.1 ion channel. This channel is mainly expressed in the kidney, pancreas, and brain and plays a critical role in regulating the transport of ions across cell membranes. ML277 selectively activates this channel, leading to an increase in the transport of potassium ions and hyperpolarization of the cell membrane.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine has been shown to have several biochemical and physiological effects. This compound selectively activates the Kir7.1 ion channel, leading to an increase in the transport of potassium ions and hyperpolarization of the cell membrane. This effect has been shown to regulate the electrical activity of cells and play a crucial role in the regulation of various physiological processes, including blood pressure, insulin secretion, and neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine has several advantages and limitations for lab experiments. This compound is highly selective and activates the Kir7.1 ion channel with high potency and efficacy. However, the synthesis of this compound is complex and requires several steps, which may limit its availability for lab experiments. Additionally, the mechanism of action of this compound is not fully understood, and further research is required to elucidate its effects fully.
Direcciones Futuras
N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine has several potential future directions for research. This compound has been proposed as a potential therapeutic agent for the treatment of various diseases, including hypertension, diabetes, and neurological disorders. Further research is required to elucidate the mechanism of action of this compound fully and its effects on various physiological processes. Additionally, the development of new analogs of this compound may lead to the discovery of more potent and selective Kir7.1 activators with potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine involves several steps, including the reaction of 4-isopropylphenylboronic acid with 3-quinolinecarboxaldehyde in the presence of palladium catalyst and base. The resulting intermediate is then subjected to reductive amination with piperidine and sodium triacetoxyborohydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine has been extensively studied for its potential applications in the field of medicinal chemistry and pharmacology. This compound has been shown to selectively activate the Kir7.1 ion channel, which plays a crucial role in regulating the electrical activity of cells. ML277 has been proposed as a potential therapeutic agent for the treatment of various diseases, including hypertension, diabetes, and neurological disorders.
Propiedades
IUPAC Name |
[3-(4-propan-2-ylanilino)piperidin-1-yl]-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-17(2)18-9-11-21(12-10-18)26-22-7-5-13-27(16-22)24(28)20-14-19-6-3-4-8-23(19)25-15-20/h3-4,6,8-12,14-15,17,22,26H,5,7,13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTVJQJJEAWPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine](/img/structure/B5967134.png)
![methyl 2-[({[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5967137.png)
![4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine](/img/structure/B5967140.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-methylbenzamide](/img/structure/B5967155.png)
![2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5967163.png)
![4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B5967164.png)
![2-(2-hydroxyethyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5967165.png)
![ethyl 4-(cyclopropylmethyl)-1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B5967176.png)


![N-(4-isopropylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5967199.png)
![5-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}-2-methoxybenzamide](/img/structure/B5967208.png)

![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol](/img/structure/B5967233.png)